3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one
Overview
Description
3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that belongs to the class of benzotriazinones. This compound is characterized by the presence of a benzotriazinone core structure with a thiomorpholine substituent. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 1,2,3-benzotriazin-4(3H)-one with a thiomorpholine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as 2,4,6-trichloro-1,3,5-triazine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazinone core or the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly α-glucosidase inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of carbohydrates into glucose . This inhibition helps in managing blood glucose levels in diabetic patients. The compound’s structure allows it to fit into the enzyme’s active site, blocking its activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-benzotriazin-4(3H)-one derivatives: These compounds share the benzotriazinone core but differ in their substituents, affecting their biological activity and applications.
Thiomorpholine derivatives: Compounds with the thiomorpholine ring but different core structures, which may exhibit different chemical and biological properties.
Uniqueness
3-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,2,3-benzotriazin-4(3H)-one is unique due to its combined benzotriazinone and thiomorpholine structures, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
3-(3-oxo-3-thiomorpholin-4-ylpropyl)-1,2,3-benzotriazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-13(17-7-9-21-10-8-17)5-6-18-14(20)11-3-1-2-4-12(11)15-16-18/h1-4H,5-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAWJVAWUDYGLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CCN2C(=O)C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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